Physical and chemical properties of 4,4-Dipropylcyclohexan-1-one
Physical and chemical properties of 4,4-Dipropylcyclohexan-1-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 4,4-Dipropylcyclohexan-1-one (CAS No. 123018-62-2), a substituted cyclohexanone with potential applications in organic synthesis and drug development. This document delves into the compound's structural features, physicochemical parameters, spectroscopic profile, and reactivity. Furthermore, it outlines detailed experimental protocols for the determination of key properties and discusses a viable synthetic pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and utilization of this and related molecules.
Introduction
4,4-Dipropylcyclohexan-1-one is a cyclic ketone characterized by a cyclohexane ring bearing a carbonyl group and two propyl substituents at the C4 position.[1] Its molecular structure, with a molecular formula of C12H22O, lends it specific physical and chemical characteristics that are of interest in various fields of chemical research.[1] The presence of the ketone functional group makes it a versatile intermediate for a range of chemical transformations, while the dialkyl substitution influences its stereochemistry and reactivity. Understanding the fundamental properties of this compound is crucial for its effective application in the synthesis of more complex molecules, including potential pharmaceutical agents.
Molecular Structure and Conformation
The structure of 4,4-Dipropylcyclohexan-1-one features a six-membered carbocyclic ring. The IUPAC name for this compound is 4,4-dipropylcyclohexan-1-one. The presence of the sp2-hybridized carbonyl carbon slightly flattens the chair conformation typical of cyclohexane rings. The two propyl groups are situated at the C4 position, geminal to each other.
Figure 1: 2D Chemical Structure of 4,4-Dipropylcyclohexan-1-one.
Physical Properties
The physical properties of 4,4-Dipropylcyclohexan-1-one are summarized in the table below. These properties are crucial for handling, storage, and purification of the compound. The relatively high boiling point is a result of its molecular weight and the dipole-dipole interactions arising from the polar carbonyl group.[1]
| Property | Value | Source |
| Molecular Formula | C12H22O | [1] |
| Molecular Weight | 182.30 g/mol | [1] |
| CAS Number | 123018-62-2 | [1] |
| Boiling Point | 246.5 °C at 760 mmHg | [1] |
| Density | ~0.87 g/cm³ | [1] |
| Flash Point | 95.6 °C | [1] |
| Refractive Index | ~1.443 | [1] |
Chemical Properties and Reactivity
The chemical behavior of 4,4-Dipropylcyclohexan-1-one is primarily dictated by the ketone functional group. This group provides a site for nucleophilic addition reactions at the electrophilic carbonyl carbon and reactions involving the enolate at the α-carbons.
Solubility Profile
Based on the principle of "like dissolves like," 4,4-Dipropylcyclohexan-1-one, with its polar carbonyl group and significant nonpolar alkyl structure, is expected to be sparingly soluble in water but soluble in a range of common organic solvents.[2][3]
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Water: Low solubility is anticipated due to the large hydrophobic alkyl framework.
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Polar Aprotic Solvents (e.g., Acetone, THF): Good solubility is expected due to favorable dipole-dipole interactions.
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Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is likely.
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Nonpolar Solvents (e.g., Hexane, Diethyl Ether): Moderate to good solubility is expected due to the significant nonpolar character of the molecule.
Reactivity of the Carbonyl Group
The carbonyl group is susceptible to a variety of transformations:
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Reduction: The ketone can be reduced to the corresponding secondary alcohol, 4,4-dipropylcyclohexan-1-ol, using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
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Oxidation: Baeyer-Villiger oxidation can convert the cyclic ketone into a lactone.[1]
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Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by various nucleophiles, including Grignard reagents and organolithium compounds, to form tertiary alcohols.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring and the propyl groups. The protons alpha to the carbonyl group (at C2 and C6) would be deshielded and are predicted to appear in the range of δ 2.0-2.5 ppm.[1] The protons of the propyl chains would exhibit characteristic multiplets, with the terminal methyl protons appearing at the most upfield region.
¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the carbonyl carbon in the downfield region, typically around δ 200-215 ppm for saturated ketones. The carbons of the cyclohexane ring and the propyl groups will appear at higher field.
Infrared (IR) Spectroscopy
The most prominent feature in the IR spectrum of a ketone is the strong absorption band corresponding to the C=O stretching vibration. For a saturated six-membered ring ketone like 4,4-Dipropylcyclohexan-1-one, this peak is expected to appear around 1715 cm⁻¹.[1] Other characteristic bands would include C-H stretching vibrations from the alkyl groups.
Mass Spectrometry (MS)
In mass spectrometry, 4,4-Dipropylcyclohexan-1-one is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 182).[1] Common fragmentation patterns for cyclic ketones include α-cleavage and McLafferty rearrangement, which can provide structural information.
Experimental Protocols
Determination of Boiling Point (Micro-reflux method)
This method is suitable for determining the boiling point of a small quantity of a high-boiling liquid.
Apparatus:
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Small test tube
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Thermometer
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Heating block or oil bath
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Stirrer hotplate and magnetic stir bar
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Clamps and stand
Procedure:
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Place approximately 0.5 mL of 4,4-Dipropylcyclohexan-1-one into the test tube along with a small magnetic stir bar.
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Clamp the test tube in the heating block or suspend it in the oil bath.
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Position the thermometer so that the bulb is about 1 cm above the surface of the liquid.
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Begin gentle stirring and heating.
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Observe the formation of a reflux ring (condensing vapor) on the inner wall of the test tube.
-
Adjust the thermometer so that the bulb is at the level of the reflux ring.
-
The stable temperature reading at which the liquid is gently refluxing is the boiling point.
Figure 2: Workflow for Boiling Point Determination.
Qualitative Solubility Determination
This protocol provides a systematic approach to assess the solubility of an organic compound in various solvents.
Apparatus:
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Small test tubes
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Vortex mixer or stirring rod
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Droppers
Solvents:
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Water
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5% aq. NaOH
-
5% aq. NaHCO₃
-
5% aq. HCl
-
Concentrated H₂SO₄
-
Ethanol
-
Diethyl ether
-
Hexane
Procedure:
-
Place approximately 20-30 mg of 4,4-Dipropylcyclohexan-1-one into a series of clean, dry test tubes.
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To each test tube, add about 1 mL of a different solvent.
-
Vigorously shake or vortex each tube for 30-60 seconds.
-
Observe and record whether the compound dissolves completely, partially, or is insoluble.
Figure 3: Flowchart for Qualitative Solubility Analysis.
Synthetic Approaches
The synthesis of 4,4-disubstituted cyclohexanones can be achieved through various methods. A common and effective strategy involves the dialkylation of a cyclohexanone precursor.
Synthesis via Dialkylation of Cyclohexanone
A plausible route to 4,4-Dipropylcyclohexan-1-one involves the exhaustive alkylation of cyclohexanone with a propyl halide in the presence of a strong base.
Reaction Scheme: Cyclohexanone + 2 Propyl bromide --(Strong Base)--> 4,4-Dipropylcyclohexan-1-one
Step-by-Step Protocol:
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Enolate Formation: To a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) at -78 °C, add cyclohexanone dropwise.
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First Alkylation: Add one equivalent of propyl bromide to the enolate solution and allow the reaction to proceed.
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Second Enolate Formation: Add a second equivalent of LDA to the reaction mixture to form the enolate of 4-propylcyclohexanone.
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Second Alkylation: Add a second equivalent of propyl bromide to complete the dialkylation at the C4 position.
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Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
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Purification: Purify the crude product by column chromatography or distillation under reduced pressure.
Conclusion
4,4-Dipropylcyclohexan-1-one is a valuable chemical entity with a well-defined set of physical and predictable chemical properties. Its reactivity, centered around the ketone functionality, opens avenues for its use as a building block in organic synthesis. This guide provides a foundational understanding of this compound, offering both theoretical insights and practical experimental guidance for researchers in the field. Further experimental investigation into its spectroscopic characteristics and solubility will undoubtedly enhance its utility and application in chemical and pharmaceutical research.
References
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eCampusOntario Pressbooks. (n.d.). 24.3 Physical Properties of Aldehydes and Ketones. Retrieved from [Link]
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Allen. (n.d.). Ketones: Structure, Properties and Chemical test. Retrieved from [Link]
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Vedantu. (n.d.). Physical Properties of Aldehydes and Ketones Explained. Retrieved from [Link]
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Unacademy. (n.d.). NEET UG : Physical and Chemical Properties of Ketones. Retrieved from [Link]
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ChemTube3D. (n.d.). Stereoselective Axial Alkylation of Cyclohexanone via Enamine. Retrieved from [Link]
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ACS Publications. (2011). Spectroscopic and X-ray Crystallographic Evidence for Electrostatic Effects in 4-Substituted Cyclohexanone-Derived Hydrazones, Imines, and Corresponding Salts. The Journal of Organic Chemistry. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
